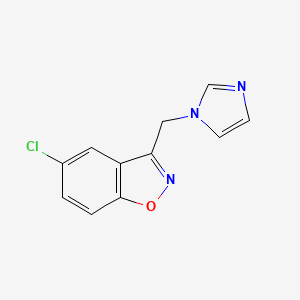

5-Chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole

Cat. No. B3346682

Key on ui cas rn:

121929-22-4

M. Wt: 233.65 g/mol

InChI Key: VTYYSPCNDQQKAD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04957931

Procedure details

A solution of 5-chloro-3-[(1H-imidazol-1-yl)methyl]-1,2-benzisoxazole (500 g, 2.14 moles) in dimethylformamide (3.5 L) is cooled to -35° C. (dry ice/isopropanol bath) and is subsequently added, all at once, to a precooled (-35° C.) solution of potassium t-butoxide (266 g, 2.37 moles) in dimethylformamide (3.5 L). A deep red color develops immediately. The mixture is stirred at 35° C. for 5 minutes and is then cooled to -55° C. over a period of 10 minutes. At this point, iodomethane (433 g, 3.05 moles) is added all at once. There is an exotherm to -22° C. and then the temperature begins to decrease. At -26° C. the reaction mixture decolorizes, solid potassium bromide separates and there is a mild exotherm to -22° C. which is maintained for 5 minutes. The mixture subsequently cools quickly to -55° C. and stirring is continued for 30 minutes at this temperature. The cooling bath is then removed and the reaction temperature is allowed to rise to 0° C. over a period of 1.5 hours. The reaction mixture is then poured into water (35 L) and the mixture is extracted with ethyl acetate (20 L). The layers are separated and the organic solution is washed with water (6×6 L), dried over anhydrous sodium sulphate (5 Kg), filtered, and evaporated in vacuo. The residual oil is digested with petroleum ether (b.p 40-60° C.) (2×2 L) at room temperature, and the solvent is then decanted and discarded. The digestion process is repeated with ether (4× 3 L) and the combined ethereal extracts are dried over anhydrous sodium sulfate (500 g) and filtered. The filtrate is acidified with ethereal hydrogen chloride (500 mL, 6 N) and the suspension cake is washed with ether (2×500 mL) and the product is digested in refluxing acetone (2 L) for 1 hour. The suspension is cooled to room temperature and filtered. The filter cake is washed with acetone (2×500 mL) and ether (2×500 mL) and the product is dried for 18 hours at 60° C./9 mm Hg to afford 5-chloro-3-[1-(1H-imidazol-1-yl)ethyl]1,2-benzisoxazole hydrochloride, m.p. 161-166° C., of formula IIa wherein R1 is methyl, R3 is 5-chloro, R2 and R4 -R6 are hydrogen.

Quantity

500 g

Type

reactant

Reaction Step One

Name

dry ice isopropanol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][N:8]=[C:7]([CH2:10][N:11]3[CH:15]=[CH:14][N:13]=[CH:12]3)[C:6]=2[CH:16]=1.[C:17](=O)=O.C(O)(C)C.CC(C)([O-])C.[K+].IC.[Br-].[K+]>CN(C)C=O>[ClH:1].[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][N:8]=[C:7]([CH:10]([N:11]3[CH:15]=[CH:14][N:13]=[CH:12]3)[CH3:17])[C:6]=2[CH:16]=1 |f:1.2,3.4,6.7,9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

500 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=CC2=C(C(=NO2)CN2C=NC=C2)C1

|

|

Name

|

dry ice isopropanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O.C(C)(C)O

|

|

Name

|

|

|

Quantity

|

3.5 L

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

266 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

|

Name

|

|

|

Quantity

|

3.5 L

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

433 g

|

|

Type

|

reactant

|

|

Smiles

|

IC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Br-].[K+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

35 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is stirred at 35° C. for 5 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is subsequently added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is then cooled to -55° C. over a period of 10 minutes

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to -22° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At -26° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to -22° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is maintained for 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

subsequently cools quickly to -55° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

is continued for 30 minutes at this temperature

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cooling bath is then removed

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to rise to 0° C. over a period of 1.5 hours

|

|

Duration

|

1.5 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture is then poured into water (35 L)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the mixture is extracted with ethyl acetate (20 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers are separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic solution is washed with water (6×6 L)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulphate (5 Kg)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is digested with petroleum ether (b.p 40-60° C.) (2×2 L) at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent is then decanted

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined ethereal extracts are dried over anhydrous sodium sulfate (500 g)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the suspension cake is washed with ether (2×500 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

in refluxing acetone (2 L) for 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The suspension is cooled to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake is washed with acetone (2×500 mL) and ether (2×500 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product is dried for 18 hours at 60° C./9 mm Hg

|

|

Duration

|

18 h

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.ClC=1C=CC2=C(C(=NO2)C(C)N2C=NC=C2)C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |